1-(Pyrimidin-4-yl)pyrrolidin-3-amine
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Overview
Description
1-(Pyrimidin-4-yl)pyrrolidin-3-amine is a compound that features a pyrimidine ring attached to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of pyrrolidine with a pyrimidine derivative under specific conditions. For instance, the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve catalytic hydrogenation and nucleophilic substitution reactions. These methods are optimized for high yield and purity, ensuring the compound is suitable for further pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or pyrrolidine rings .
Scientific Research Applications
1-(Pyrimidin-4-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyrimidine derivatives: These include compounds like 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amine.
Uniqueness: 1-(Pyrimidin-4-yl)pyrrolidin-3-amine is unique due to its dual ring structure, which combines the properties of both pyrimidine and pyrrolidine. This structural feature enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
1-pyrimidin-4-ylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-7-2-4-12(5-7)8-1-3-10-6-11-8/h1,3,6-7H,2,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRBTOHSCXESQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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